gp120-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

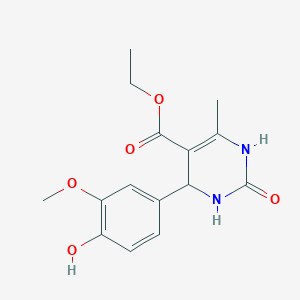

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVSNVHPOIVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

role of gp120 glycosylation in immune evasion

An In-depth Technical Guide on the Role of gp120 Glycosylation in HIV-1 Immune Evasion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The envelope glycoprotein (Env) of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary target for neutralizing antibodies and, consequently, a focal point for vaccine design. A defining feature of Env is its extensive N-linked glycosylation, which accounts for approximately half of the molecular mass of its surface subunit, gp120.[1][2] This dense layer of host-derived glycans forms a formidable "glycan shield" that plays a central role in the virus's strategy for evading the host humoral immune response.[3] The shield physically masks conserved protein epitopes, preventing recognition by the majority of antibodies.[3] The composition and density of this shield, dominated by high-mannose and complex-type glycans, are critical for correct protein folding and viral infectivity.[3][4] Paradoxically, while the glycan shield is a mechanism of evasion, specific conserved glycan sites have become targets for a class of rare but potent broadly neutralizing antibodies (bNAbs).[1][5] Understanding the precise architecture of the glycan shield, its role in masking epitopes, and the mechanisms by which bNAbs penetrate or utilize it is essential for the rational design of effective HIV-1 vaccine immunogens. This guide provides a technical overview of the gp120 glycan shield, quantitative data on its impact on antibody neutralization, detailed experimental protocols for its study, and visual diagrams of key immunological and experimental processes.

The Architecture of the gp120 Glycan Shield

The gp120 subunit contains a variable number of potential N-linked glycosylation sites (PNGS), typically ranging from 20 to 35, specified by the sequon Asn-X-Ser/Thr (where X is any amino acid except Proline).[4] The processing of these glycans in the endoplasmic reticulum and Golgi apparatus of the host cell results in a heterogeneous mixture of high-mannose, hybrid, and complex-type N-glycans across the Env trimer.[6]

The steric crowding on the densely packed Env trimer prevents host enzymes from fully processing all glycans, leading to an abundance of under-processed, high-mannose structures.[7] These host-derived glycans are generally non-immunogenic, allowing the virus to cloak itself from the immune system.[8] Studies on recombinant gp120 proteins have consistently shown that oligomannose forms can constitute 40-50% of the total glycans.[9] This dense arrangement of sugars creates a shield that protects most of the underlying protein surface from antibody access.[8]

The "Trimer-Associated Mannose Patch"

A key feature of the native-like Env trimer is the "trimer-associated mannose patch" (TAMP), a region of exceptionally high density of oligomannose-type glycans.[7] This patch is a primary target for a class of bNAbs, such as 2G12 and the PGT128 family, which have evolved to specifically recognize these glycan structures.[5][10] The epitope for the 2G12 antibody, for instance, is a unique cluster of terminal mannose residues on glycans at positions such as N295, N332, and N392.[5][11]

Mechanism of Immune Evasion: Glycan Shielding

The primary role of the glycan shield in immune evasion is the steric hindrance and masking of conserved functional epitopes on the gp120 protein surface, such as the CD4 binding site (CD4bs).[12] By physically blocking antibody access to these vulnerable sites, the virus evades neutralization. The dynamic nature and heterogeneity of the glycans further complicate immune recognition.

Furthermore, HIV-1 can evolve under immune pressure by shifting the positions of N-linked glycosylation sites, a process known as "glycan shifting."[12] This allows the virus to mask newly exposed epitopes and escape from an evolving antibody response within an infected individual. The absence of specific glycans can create "glycan holes," which may elicit potent but strain-specific neutralizing antibodies.[8] However, viruses that possess a more complete and intact glycan shield at the time of transmission have been correlated with the subsequent development of greater neutralization breadth in infected individuals.[4]

Caption: Mechanism of gp120 glycan shielding and bNAb interaction.

Quantitative Data on Glycosylation and Neutralization

The effect of the glycan shield on antibody binding and neutralization is quantifiable. The removal or addition of specific N-glycan sites can dramatically alter virus sensitivity to neutralization.

Table: Neutralization Sensitivity of gp120 Glycosylation Mutants

This table summarizes representative data showing how the removal of specific N-linked glycosylation sites from HIV-1IIIB gp120 increases sensitivity (lowers IC50) to neutralization by various monoclonal antibodies and patient sera. Data is adapted from studies on cyanovirin-N resistant viruses which selected for mutants lacking high-mannose glycans.[13]

| Antibody/Serum | Target Epitope | Wild-Type HIV-1IIIB IC50 (µg/mL) | Mutant GCV (N289, N332, N339, N392, N448 sites removed) IC50 (µg/mL) | Fold Change in Sensitivity |

| MAb 447-52D | V3 Loop | 34.08 | 0.129 | 264x increase |

| MAb 17b | CD4-induced | 1.396 | 1.459 | No significant change |

| MAb b12 | CD4bs | 0.114 | 0.083 | No significant change |

| MAb 2G12 | Glycan (Mannose) | 1.97 (nM) | >40 (nM) | >20x decrease (Resistance) |

| HIV Serum 1 | Polyclonal | ID50 Titer: ~100 | ID50 Titer: ~400 | ~4x increase |

| HIV Serum 2 | Polyclonal | ID50 Titer: ~80 | ID50 Titer: ~300 | ~3.75x increase |

Note: The resistance to MAb 2G12 is expected, as its epitope is composed of the high-mannose glycans that were removed in the mutant virus.

Table: Antibody Binding Affinities to Glycosylated Env Proteins

Binding affinities (KD) of bNAbs to various recombinant gp120/gp140 proteins demonstrate the high-affinity interactions required for neutralization. The 2G12 and PGT128 antibodies are glycan-dependent.[5]

| Antibody | Target Epitope | Env Protein (Clade) | KD (Molar) |

| VRC01 | CD4bs | A (gp120) | 6.04 x 10-9 |

| VRC01 | CD4bs | B (gp120) | 1.15 x 10-9 |

| VRC01 | CD4bs | C (gp120) | 2.15 x 10-9 |

| 2G12 | Glycan | A (gp120) | 1.09 x 10-8 |

| 2G12 | Glycan | B (gp120) | 1.10 x 10-8 |

| 2G12 | Glycan | C (gp120) | 1.48 x 10-8 |

| PGT128 | Glycan/V3 | A (gp120) | 1.88 x 10-8 |

| PGT128 | Glycan/V3 | B (gp120) | 2.05 x 10-9 |

| PGT128 | Glycan/V3 | C (gp120) | 2.22 x 10-9 |

Table: N-Glycan Site Occupancy of BG505 gp120

Analysis of recombinant gp120 from the BG505 strain reveals that while most potential N-linked glycosylation sites are occupied, a small fraction of the protein population may lack a glycan at one or two sites.[6]

| Glycoform | Description | Relative Abundance |

| Fully Occupied | All potential N-glycan sites are occupied. | ~40.6% |

| n-1 | Missing one N-glycan from any potential site. | ~41.6% |

| n-2 | Missing two N-glycans from any potential sites. | ~17.8% |

Experimental Protocols for Studying gp120 Glycosylation

Analyzing the role of specific glycans in immune evasion requires a combination of molecular biology, virology, and analytical chemistry techniques.

Protocol: Site-Directed Mutagenesis to Remove a Glycosylation Site

This protocol, adapted from the QuikChange method, is used to mutate an asparagine (N) codon within a PNGS to a glutamine (Q) or aspartic acid (D) codon, thereby ablating a specific glycosylation site on a plasmid encoding the Env gene.[14]

-

Primer Design:

-

Design two complementary mutagenic primers, typically 25-45 bases in length.

-

The desired mutation (e.g., AAC to CAG) should be located in the center of each primer.

-

Ensure at least 10-15 bases of correct, matching sequence on both sides of the mutation.

-

The melting temperature (Tm) of the primers should be ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction using a high-fidelity polymerase (e.g., Phusion, PfuUltra).

-

Reaction Mix (50 µL total):

-

5 µL 10x reaction buffer

-

5-50 ng dsDNA template plasmid

-

125 ng forward primer

-

125 ng reverse primer

-

1 µL dNTP mix (10 mM)

-

1 µL PfuUltra DNA polymerase (2.5 U/µL)

-

Nuclease-free water to 50 µL

-

-

Thermocycler Program:

-

Initial Denaturation: 95°C for 30 seconds.

-

16-18 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute per kb of plasmid length

-

-

Final Extension: 68°C for 10 minutes.

-

-

-

Template DNA Digestion:

-

Add 1 µL of the DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (template) DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

-

Transformation:

-

Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from resulting colonies (miniprep).

-

Verify the presence of the desired mutation and the integrity of the Env gene via Sanger sequencing.

-

Protocol: HIV-1 Env-Pseudovirus Neutralization Assay

This protocol describes the generation of Env-pseudotyped viruses and their use in a luciferase-based neutralization assay using TZM-bl cells.[9][15]

-

Pseudovirus Production:

-

Day 1: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

-

Day 2: Co-transfect the cells with two plasmids:

-

An Env-expressing plasmid (containing either the wild-type or mutant Env gene).

-

An Env-deficient HIV-1 backbone plasmid that carries a luciferase reporter gene (e.g., pSG3ΔEnv).

-

-

Use a suitable transfection reagent (e.g., FuGENE 6, PEI).

-

Day 4-5: Harvest the virus-containing supernatant 48-72 hours post-transfection. Clarify the supernatant by centrifugation (e.g., 500 x g for 10 min) and pass through a 0.45 µm filter. Aliquot and store at -80°C.

-

-

Virus Titration (TCID50 Determination):

-

Seed TZM-bl cells in a 96-well plate (1 x 104 cells/well) in a medium containing DEAE-Dextran (to enhance infectivity).

-

Perform serial dilutions of the pseudovirus stock and add to the cells.

-

Incubate for 48 hours at 37°C.

-

Measure luciferase activity using a luminometer and a suitable substrate (e.g., Bright-Glo).

-

Calculate the 50% tissue culture infectious dose (TCID50) per mL.

-

-

Neutralization Assay:

-

In a 96-well plate, perform serial dilutions of the test antibody or serum.

-

Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well containing the antibody dilution.

-

Incubate the virus-antibody mixture for 60-90 minutes at 37°C.

-

Add TZM-bl cells (1 x 104 cells/well in DEAE-Dextran containing medium) to the mixture.

-

Incubate for 48 hours at 37°C.

-

Measure luciferase activity (Relative Light Units, RLU).

-

Calculate the 50% inhibitory concentration (IC50) by determining the antibody concentration that causes a 50% reduction in RLU compared to virus-only control wells.

-

Protocol: Site-Specific Glycan Analysis by Mass Spectrometry

This workflow outlines the key steps to determine the occupancy and composition of glycans at specific sites on the gp120 protein.[1][16]

-

Protein Digestion:

-

Denature ~30-50 µg of purified gp120 protein (e.g., by boiling in SDS or using 50% acetonitrile).

-

Reduce disulfide bonds with Dithiothreitol (DTT) at 56°C.

-

Alkylate cysteine residues with Iodoacetamide (IAA) in the dark.

-

Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

-

-

Sequential Endoglycosidase Treatment:

-

Treat an aliquot of the peptide mixture with Endoglycosidase H (Endo H). Endo H cleaves high-mannose and hybrid-type N-glycans, leaving a single GlcNAc residue attached to the asparagine.

-

Subsequently, treat the mixture with Peptide-N-Glycosidase F (PNGase F) in the presence of H218O. PNGase F cleaves all remaining N-glycans (i.e., the complex-type glycans resistant to Endo H) and converts the asparagine (N) residue to aspartic acid (D), incorporating an 18O atom in the process. This creates unique mass signatures for each glycosylation state.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap).

-

The mass spectrometer will acquire MS1 scans (to measure peptide masses) and MS2 scans (to fragment peptides for sequence identification).

-

-

Data Analysis:

-

Search the acquired MS/MS data against the known gp120 protein sequence.

-

Identify peptides corresponding to each potential glycosylation site.

-

Quantify the relative abundance of the three possible forms for each site:

-

Unoccupied: The original peptide with an unmodified asparagine (N).

-

High-Mannose/Hybrid: The peptide with Asn(+GlcNAc).

-

Complex-Type: The peptide where Asn has been converted to Asp(+18O).

-

-

The ratio of these forms provides the site-specific occupancy and the proportion of high-mannose vs. complex glycans.

-

Caption: Workflow for generating and testing a gp120 glycan mutant.

Conclusion and Future Directions

The glycosylation of HIV-1 gp120 is a masterclass in evolutionary adaptation, providing a dynamic shield that protects the virus from the majority of host antibody responses. While this shield is a major obstacle for traditional vaccine design, detailed characterization of its structure and function has revealed new vulnerabilities. The identification of bNAbs that specifically target conserved glycan patches has opened up new avenues for immunogen design, aiming to elicit these rare but powerful responses. Future research will continue to focus on designing immunogens that present these bNAb glycan epitopes in a native-like conformation, understanding the rules that govern glycan processing on the Env trimer, and developing strategies to focus the immune response on these sites of vulnerability. The experimental approaches detailed in this guide form the bedrock of these ongoing efforts to develop a protective HIV-1 vaccine.

References

- 1. Glycosylation of viral surface proteins probed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 envelope glycoprotein signatures that correlate with the development of cross-reactive neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global N-glycan Site Occupancy of HIV-1 gp120 by Metabolic Engineering and High-Resolution Intact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational analysis of anti–HIV-1 antibody neutralization panel data to identify potential functional epitope residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudovirus (PSV) Assay [bio-protocol.org]

- 13. High-mannose specific deglycosylation of HIV-1 gp120 induced by resistance to cyanovirin-N and the impact on antibody neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global site-specific analysis of glycoprotein N-glycan processing - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanics of a Lethal Handshake: An In-depth Technical Guide to the HIV-1 gp120-CD4 Interaction

For Researchers, Scientists, and Drug Development Professionals

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a masterfully orchestrated process initiated by a critical interaction: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. This initial contact is not merely an attachment but a sophisticated molecular trigger that initiates a cascade of conformational changes, ultimately leading to viral fusion and infection. Understanding the precise mechanism of this interaction at a molecular level is paramount for the development of effective antiviral therapies and vaccines. This technical guide provides a comprehensive overview of the gp120-CD4 interaction, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated molecular events and signaling pathways.

Structural and Conformational Dynamics of the gp120-CD4 Interaction

The interaction between gp120 and CD4 is a dynamic process characterized by significant conformational rearrangements in gp120.[1] In its unbound, or "State 1," conformation, the gp120 trimer on the viral surface exists in a "closed" state, shielding conserved regions, including the co-receptor binding site, from the host immune system.[2]

The binding of CD4 to gp120 is the first and most critical step in HIV-1 entry.[3] This high-affinity interaction occurs within a deep cavity on the gp120 outer domain.[4] The binding is primarily driven by the insertion of the phenylalanine 43 (Phe43) residue of CD4 into a highly conserved pocket on gp120.[4] This initial binding event acts as a molecular switch, triggering a series of dramatic conformational changes in gp120.[5]

These changes include the rearrangement of the variable loops, particularly the V1/V2 loops, which shift to expose the co-receptor binding site.[5] This leads to the formation of a four-stranded "bridging sheet" which is essential for subsequent interaction with a co-receptor, typically CCR5 or CXCR4.[6] This transition moves the gp120 from a closed "State 1" to an open, CD4-bound "State 2" or "State 3" conformation, which is now competent for co-receptor engagement.[2] This sequence of events ensures a stepwise and controlled viral entry process, minimizing the exposure of conserved viral epitopes to the immune system.

References

- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. HIV - Wikipedia [en.wikipedia.org]

- 4. Topological Layers in the HIV-1 gp120 Inner Domain Regulate gp41 Interaction and CD4-Triggered Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Metamorphosis of gp120: A Technical Guide to the Unliganded and CD4-Bound Conformations

For Researchers, Scientists, and Drug Development Professionals

The envelope glycoprotein (Env) of the Human Immunodeficiency Virus (HIV-1) is a master of disguise, undergoing significant conformational changes to mediate viral entry into host cells. At the heart of this process is the gp120 subunit, which orchestrates the initial contact with the host cell receptor, CD4. Understanding the intricate structural differences between the unliganded (pre-fusion) and CD4-bound states of gp120 is paramount for the rational design of vaccines and entry inhibitors. This technical guide provides an in-depth exploration of the conformational dynamics of gp120, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The Conformational Landscape of gp120: From a Closed to an Open State

The unliganded gp120, as part of the trimeric Env spike on the virion surface, exists in a "closed" or "ground state" conformation. This state is characterized by a compact arrangement where the variable loops, particularly V1/V2, are positioned at the apex of the trimer, effectively shielding conserved epitopes, including the CD4 binding site and the co-receptor binding site.[1][2][3] This conformational masking is a key mechanism of immune evasion for HIV-1.

Upon engagement with the CD4 receptor, gp120 undergoes a dramatic structural rearrangement into an "open" conformation.[1][4][5] This transition is not a subtle shift but a large-scale reorganization of the protein's domains. The binding of CD4 initiates a cascade of events that exposes the co-receptor binding site, a crucial step for subsequent interaction with CCR5 or CXCR4 and the ultimate fusion of the viral and host cell membranes.[4][6]

Key Structural Rearrangements Upon CD4 Binding

The transition from the unliganded to the CD4-bound state involves several critical structural changes:

-

Displacement of the V1/V2 Loops: One of the most significant changes is the displacement of the V1/V2 loops from the apex of the Env trimer. Cryo-electron microscopy (cryo-EM) studies have revealed that upon CD4 binding, the V1/V2 loops can be displaced by approximately 40 Å to the sides of the trimer.[1][5] This movement is crucial for unmasking the co-receptor binding site.[6][7]

-

Formation of the Bridging Sheet: In the CD4-bound state, a four-stranded "bridging sheet" minidomain is formed. This structure is composed of beta-strands from both the inner and outer domains of gp120 and is a hallmark of the CD4-bound conformation.[8][9] While a four-stranded bridging sheet can be present in the unliganded trimer, its orientation and juxtaposition of the beta-strands are distinct from that seen in the CD4-bound state, indicating that CD4 binding induces a reorientation within this minidomain.[8]

-

Inner and Outer Domain Reorientation: While the outer domain of gp120 remains relatively static, the inner domain undergoes a more substantial rearrangement upon CD4 binding.[2][4] Quantification of these movements has shown an average displacement of approximately 4 Å for the inner domain and about 10 Å for the residues that form the bridging sheet.[4]

Quantitative Analysis of the gp120-CD4 Interaction

The interaction between gp120 and CD4 has been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from these studies.

Thermodynamic Parameters of gp120-CD4 Binding

The binding of CD4 to gp120 is characterized by unusually large changes in enthalpy and entropy, indicating significant conformational rearrangement.[10][11][12]

| Parameter | Full-Length gp120 | Core gp120 | Reference(s) |

| Binding Affinity (KD) | 5 nM | 190 nM | [10] |

| Enthalpy Change (ΔH°) | -63 kcal/mol | -62 kcal/mol | [10] |

| Entropy Change (TΔS°) | -54 kcal/mol | -52 kcal/mol | [10] |

| Heat Capacity Change (ΔCp) | -1.8 kcal K-1 mol-1 | - | [13] |

Note: Thermodynamic parameters can vary depending on the specific gp120 strain, construct (full-length vs. core), and experimental conditions.

Kinetic Parameters of gp120-CD4 Interaction

Surface plasmon resonance (SPR) has been employed to determine the on- and off-rates of the gp120-CD4 interaction.

| Parameter | Value | Reference(s) |

| Association Rate (kon) | ~1 x 105 M-1s-1 | [5][7] |

| Dissociation Rate (koff) | ~1 x 10-3 s-1 | [5][7] |

Experimental Protocols for Studying gp120 Conformation

A variety of sophisticated techniques are employed to elucidate the structural and dynamic properties of gp120. Below are detailed overviews of the key experimental methodologies.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the structure of the Env trimer in both its unliganded and CD4-bound states at near-atomic resolution.[1][5]

Methodology Overview:

-

Sample Preparation: Soluble, stabilized Env trimers (e.g., SOSIP gp140) are purified. For the CD4-bound state, the trimers are incubated with soluble CD4 (sCD4) and often with stabilizing antibodies.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the protein.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual Env trimers in different orientations are collected.

-

Image Processing: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction of the Env trimer is then generated by averaging the aligned images.

-

Model Building: An atomic model of the protein is built into the cryo-EM density map.

X-ray Crystallography

X-ray crystallography has provided high-resolution structures of the gp120 core, both in its unliganded and CD4-bound forms.[4][14]

Methodology Overview:

-

Protein Expression and Purification: Core gp120 constructs, often with variable loops removed to facilitate crystallization, are expressed (e.g., in 293T cells) and purified to homogeneity.[15]

-

Crystallization: The purified gp120 is subjected to a wide range of crystallization screening conditions (sparse matrix screening) to identify conditions that yield well-ordered crystals.[16] This process can be lengthy and requires optimization of parameters such as pH, precipitant concentration, and temperature.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined.

Fluorescence Resonance Energy Transfer (FRET)

Single-molecule FRET (smFRET) is a powerful technique to study the conformational dynamics of individual Env trimers in real-time.[2]

Methodology Overview:

-

Fluorophore Labeling: Fluorescent dyes (a donor and an acceptor) are site-specifically incorporated into the gp120 sequence, for instance, in the V1 and V4 loops.[2]

-

Immobilization: Virions or purified Env trimers are immobilized on a microscope slide.

-

Data Acquisition: The sample is illuminated with a laser that excites the donor fluorophore. The fluorescence emission from both the donor and acceptor is detected. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them, providing a readout of the conformational state.

-

Data Analysis: The FRET efficiency is calculated from the intensities of the donor and acceptor fluorescence. Histograms of FRET efficiencies reveal the populations of different conformational states.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the gp120-CD4 interaction.[10][11]

Methodology Overview:

-

Sample Preparation: Purified gp120 is placed in the sample cell of the calorimeter, and a solution of sCD4 is loaded into the titration syringe. It is crucial that both proteins are in identical buffer to minimize heats of dilution.[17]

-

Titration: The sCD4 solution is injected in small aliquots into the gp120 solution. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of sCD4 to gp120. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on the solvent accessibility and dynamics of different regions of gp120 in its unliganded and CD4-bound states.[2]

Methodology Overview:

-

Deuterium Labeling: The protein (unliganded or CD4-bound gp120) is incubated in a D2O-based buffer for various time points. Backbone amide hydrogens that are exposed to the solvent will exchange with deuterium.

-

Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.

-

Proteolysis and Analysis: The protein is digested into peptides, typically with pepsin, and the peptides are separated by liquid chromatography and analyzed by mass spectrometry.

-

Data Analysis: The mass of each peptide is measured to determine the amount of deuterium uptake. Regions that show a decrease in deuterium uptake upon CD4 binding are likely part of the binding interface or undergo a conformational change that makes them less solvent-accessible.

Visualizing the Conformational Transition and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key conformational changes in gp120 and a generalized workflow for its structural analysis.

Implications for Drug and Vaccine Development

A detailed understanding of the conformational landscape of gp120 is critical for the development of effective HIV-1 therapeutics and vaccines.

-

Vaccine Design: The unliganded, closed conformation of the Env trimer is the primary target for broadly neutralizing antibodies. Vaccine immunogens that can mimic this native-like structure are a major focus of current research.

-

Inhibitor Development: The CD4-bound conformation exposes conserved regions that can be targeted by small-molecule inhibitors. These inhibitors can block the interaction with co-receptors and prevent viral entry. Furthermore, understanding the transition state between the unliganded and CD4-bound conformations may reveal novel targets for therapeutic intervention.

References

- 1. Pre-fusion structure of trimeric HIV-1 envelope glycoprotein determined by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of single HIV-1 envelope trimers on the surface of native virions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Local Conformational Stability of HIV-1 gp120 in Unliganded and CD4-Bound States as Defined by Amide Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hdxms.net [hdxms.net]

- 14. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

The Genetic Tapestry of a Viral Master of Disguise: An In-depth Guide to the Diversity of HIV-1 gp120

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) presents a formidable challenge to global health, primarily due to its remarkable capacity for genetic variation. At the forefront of this variability is the envelope glycoprotein gp120, the viral component responsible for host cell recognition and entry. The genetic diversity of gp120 not only allows the virus to evade the host immune system but also poses significant hurdles for the development of broadly effective vaccines and therapeutics. This technical guide provides a comprehensive overview of the genetic diversity of gp120 across different HIV-1 subtypes, details the experimental protocols used to characterize this diversity, and illustrates the key molecular interactions and pathways involved.

The HIV-1 envelope glycoprotein (Env) is a trimer of non-covalently associated gp120/gp41 heterodimers. The gp120 subunit orchestrates the initial contact with the host cell by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[1] This interaction triggers conformational changes that expose the fusion peptide of the gp41 subunit, leading to the fusion of viral and cellular membranes.[2] The immense genetic variability of HIV-1 is driven by the high error rate of its reverse transcriptase enzyme, a rapid replication cycle, and recombination events.[3] This results in inter-subtype nucleotide divergences of up to 35% and intra-subtype variations of up to 20%.[4][5] The gp120 protein is the most variable of all HIV proteins, making it a critical focus of study.[6]

Quantitative Analysis of gp120 Genetic Diversity

The genetic diversity of HIV-1 is not uniform across its genome. The env gene, which codes for gp120, is the most variable region. This high degree of variation is concentrated in five hypervariable loops (V1-V5), which are interspersed with five conserved regions (C1-C5).[7] The variable loops are key targets for the host immune response and play a crucial role in shielding conserved functional sites on the protein.

Below is a summary of quantitative data on the genetic diversity of HIV-1 proteins, highlighting the exceptional variability of gp120.

| Protein | Average Amino Acid Diversity within Clades (%)[6] | Notes |

| gp120 | 21.3 ± 2.5 | The most variable HIV-1 protein. |

| Gag (p17, p24, p7, p6) | 9.0 ± 1.6 | Structural proteins forming the viral core. |

| Pol (Protease, RT, Integrase) | 7.2 ± 3.0 | Enzymatic proteins; Integrase is the most conserved (4.5 ± 1.1%). |

| Vif | 13.9 ± 2.4 | Accessory protein counteracting a host defense mechanism. |

| Vpr | 10.4 ± 1.8 | Accessory protein involved in cell cycle arrest. |

| Tat | 11.3 ± 2.9 | Regulatory protein that enhances viral transcription. |

| Rev | 9.4 ± 1.8 | Regulatory protein that facilitates nuclear export of viral RNA. |

| Vpu | 16.9 ± 3.4 | Accessory protein that enhances virion release. |

| Nef | 12.8 ± 2.4 | Accessory protein that manipulates the host's cellular machinery. |

| gp41 | 13.2 ± 1.8 | Transmembrane protein involved in membrane fusion. |

Subtype-specific variations are also significant. For example, the V3 loop of subtype C viruses generally exhibits less sequence variation compared to subtype B.[4] Furthermore, studies comparing subtype C sequences from different geographical regions, such as India and South Africa, have revealed significant differences in the prevalence of potential N-linked glycosylation sites (pNLGS) and distinct charges in the variable loops.[8]

Experimental Methodologies for Analyzing gp120 Diversity

Characterizing the extensive diversity of gp120 requires a multi-faceted experimental approach, combining molecular biology, sequencing technologies, and bioinformatics.

Sequencing of the env Gene

The primary method for assessing genetic diversity is sequencing the env gene from viral populations. To avoid biases introduced by conventional PCR, Single Genome Amplification (SGA) is the gold standard. This technique involves diluting the viral template (cDNA or proviral DNA) to a point where most PCR reactions contain zero or one template molecule, ensuring that the resulting sequences represent individual viral variants.[9]

Detailed Protocol for Single Genome Amplification (SGA) and Sequencing:

-

Sample Collection and Nucleic Acid Extraction : Viral RNA is extracted from plasma samples using commercial kits (e.g., QIAamp Viral RNA Mini Kit).[9] For proviral DNA, genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs).[10]

-

Reverse Transcription (for RNA) : Extracted viral RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for PCR.[11]

-

Template Dilution : The cDNA or gDNA is serially diluted. The appropriate dilution is determined by performing nested PCR on 10 replicates per dilution. The endpoint dilution, which yields positive PCR products in 30% or fewer of the reactions, is chosen for subsequent amplification. This ensures a high probability (>80%) that positive reactions are derived from a single template molecule.[9][12]

-

Nested PCR : A two-round PCR is performed to amplify the full-length env gene (approximately 2.6 kb).[13]

-

First Round PCR : Uses outer primers that flank the env gene. A typical reaction contains 1 µL of diluted template, PCR SuperMix, and 0.05 µM of each outer primer.[12]

-

Second Round PCR : Uses inner (nested) primers to increase specificity and yield. 1-2 µL of the first-round product is used as a template. A typical reaction contains PCR SuperMix and 0.2 µM of each inner primer.[12]

-

-

Amplicon Verification : PCR products are visualized on an agarose gel to confirm the correct size.

-

Sequencing :

-

Sanger Sequencing : The purified PCR products are directly sequenced. This method provides long, high-fidelity reads but has low throughput.[13]

-

Next-Generation Sequencing (NGS) : For higher throughput, amplicons can be sequenced using platforms like Pacific Biosciences (PacBio) SMRT sequencing, which can generate multiple, intact full-length env reads, or Illumina, which provides high depth of coverage for shorter fragments that are then assembled.[9][13][14]

-

-

Sequence Analysis : The resulting sequences are assembled, aligned, and checked for quality and potential recombination.

Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between different gp120 sequences. This is crucial for tracking transmission dynamics, identifying recombinant forms, and understanding subtype evolution.[15]

Detailed Protocol for Phylogenetic Analysis:

-

Sequence Alignment : The obtained env gene sequences, along with reference sequences from databases like the Los Alamos HIV Sequence Database, are aligned using algorithms such as ClustalW or MUSCLE. This step is critical for identifying homologous positions.[8]

-

Phylogenetic Tree Construction : A phylogenetic tree is constructed from the aligned sequences. Common methods include:

-

Neighbor-Joining : A distance-based method that is computationally fast.[16]

-

Maximum Likelihood : A model-based method that evaluates the likelihood of the data given a specific evolutionary model and tree topology.[8]

-

Bayesian Inference : A statistical method that provides probabilities for the clades and other parameters of the evolutionary model.

-

-

Tree Validation : The reliability of the tree topology is assessed using bootstrapping (for Neighbor-Joining and Maximum Likelihood) or by calculating posterior probabilities (for Bayesian methods).[16]

-

Interpretation : The resulting tree is visualized and interpreted to understand the clustering of sequences by subtype, geographical origin, or patient.

Analysis of Glycosylation

The surface of gp120 is densely coated with host-derived glycans, forming a "glycan shield" that helps the virus evade neutralizing antibodies.[17] Analyzing the site-specific glycosylation patterns is essential for understanding immune evasion and for immunogen design. Mass spectrometry is the primary tool for this analysis.[18]

Detailed Protocol for Mass Spectrometry-based Glycosylation Analysis:

-

Protein Preparation : Recombinant gp120 protein is produced and purified.[19]

-

Proteolytic Digestion : The gp120 protein is digested into smaller peptides using a protease like trypsin.

-

Glycopeptide Enrichment : Glycopeptides are often enriched from the complex mixture of peptides to facilitate analysis.

-

Mass Spectrometry (MS) : The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[20]

-

Different fragmentation techniques like Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron-Transfer Dissociation (ETD) are used. CID tends to cleave the fragile glycans from the peptide, while ECD/ETD fragments the peptide backbone while leaving the glycans intact, allowing for precise site localization.[18]

-

-

Data Analysis : Specialized software is used to identify the peptide sequences, the sites of glycosylation (N-X-S/T motif), and the composition of the attached glycans (e.g., high-mannose, complex).[17] The occupancy of each potential N-linked glycosylation site (PNGS) can also be quantified.[18]

Functional Implications of gp120 Diversity

The genetic diversity of gp120 has profound functional consequences, influencing viral tropism, infectivity, and immune evasion. A key function of gp120 is to mediate viral entry by engaging cellular receptors, a process that also triggers intracellular signaling cascades.

gp120-Mediated Cell Signaling

Binding of gp120 to the CD4 receptor and a chemokine coreceptor (CCR5 or CXCR4) does more than just facilitate viral entry; it also activates a number of intracellular signaling pathways.[21] These signaling events can modulate the cellular environment to make it more conducive for viral replication. For instance, in macrophages, gp120 binding to CCR5 can induce the release of pro-inflammatory cytokines like IL-1β.[22] This process involves the assembly of a signaling complex including the Src family kinase Lyn, PI3K, and the focal adhesion kinase Pyk2.[22] In T-cells, gp120 binding can activate pathways leading to cytoskeletal rearrangement, which supports efficient viral fusion, and can also influence cell survival and apoptosis.[21][23]

Conclusion

The genetic diversity of the HIV-1 gp120 glycoprotein is a central feature of the virus's biology and a major obstacle in the fight against AIDS. This diversity allows the virus to persist in the face of a robust immune response and complicates the design of a universal vaccine. A thorough understanding of the patterns of gp120 variation across different subtypes, geographical regions, and stages of infection is paramount. The experimental and analytical workflows detailed in this guide—from single genome sequencing to phylogenetic analysis and characterization of the glycan shield—provide the necessary tools for researchers to dissect this complexity. By continuing to unravel the intricate details of gp120's genetic tapestry, the scientific community can better inform the development of novel prevention and treatment strategies to combat the global HIV-1 epidemic.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. Human Immunodeficiency Virus Type 1 Subtype Distribution in the Worldwide Epidemic: Pathogenetic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appreciating HIV Type 1 Diversity: Subtype Differences in Env - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIV-1 Envelope Glycoprotein Amino Acids Signatures Associated with Clade B Transmitted/Founder and Recent Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geospatial HIV-1 subtype C gp120 sequence diversity and its predicted impact on broadly neutralizing antibody sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 10. [Subtype and sequence analysis of the C2-V3 region of gp120 genes among HIV-1 strains in Sichuan province] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single Genome Sequencing of Expressed and Proviral HIV-1 Envelope Glycoprotein 120 (gp120) and nef Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Sequencing of Complete env Genes from Primary HIV-1 Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phylogenetic Tools for Generalized HIV-1 Epidemics: Findings from the PANGEA-HIV Methods Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uwo.scholaris.ca [uwo.scholaris.ca]

- 18. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS [frontiersin.org]

- 21. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Signaling Mechanism of HIV-1 gp120 and Virion-Induced IL-1β Release in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the gp120-gp41 Complex Formation: Core of HIV-1 Viral Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and function of the HIV-1 envelope glycoprotein (Env) complex, formed by the non-covalent association of the gp120 and gp41 subunits. Understanding the intricate molecular choreography of this complex is paramount for the development of effective antiviral therapies and vaccines. This document details the structural arrangement, the thermodynamics and kinetics of the interactions, the conformational dynamics driving membrane fusion, and the experimental methodologies used to elucidate these processes.

Introduction: The HIV-1 Envelope Glycoprotein Complex

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle, mediated entirely by the viral envelope glycoprotein (Env) spike. This spike is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1][2] These two subunits are initially synthesized as a single precursor protein, gp160, which is subsequently cleaved by a host cell protease called furin in the trans-Golgi network.[3] Following cleavage, gp120 and gp41 remain associated through non-covalent interactions, forming the mature, metastable Env complex on the virion surface.[3][4]

The gp120 subunit is responsible for binding to the primary host cell receptor, CD4, and a coreceptor, typically CCR5 or CXCR4.[2] This binding cascade triggers a series of profound conformational changes in both gp120 and gp41, ultimately leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[5] The non-covalent and relatively labile nature of the gp120-gp41 interaction is a key feature, allowing for the necessary conformational flexibility while also presenting a challenge for immune recognition and vaccine design.[4][6]

Structural Organization of the gp120-gp41 Complex

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional architecture of the Env trimer in its prefusion, "closed" state. In this conformation, the three gp120 subunits sit atop the gp41 trimer, forming a compact, mushroom-shaped structure. The variable loops of gp120, particularly V1/V2 and V3, are strategically positioned to shield conserved regions of the complex from antibody recognition.

The interaction between gp120 and gp41 is multifaceted, involving several discontinuous segments of gp120 that form a single interactive surface. This surface primarily involves the N and C termini of gp120 and a seven-stranded β-sandwich structure.[4] This intricate interface maintains the metastable prefusion state of gp41, preventing its premature transition into the fusion-active conformation.

Quantitative Analysis of Molecular Interactions

The formation of the functional gp120-gp41 complex and its subsequent interactions with host cell receptors are governed by precise thermodynamic and kinetic parameters. These have been extensively studied using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

gp120-CD4 Interaction

The binding of gp120 to CD4 is the initial and critical step in viral entry. This interaction is characterized by a high affinity and is accompanied by significant conformational changes in gp120.

| Interaction | Technique | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

| gp120 - CD4 | SPR | 1.19 x 10⁴ | 7.83 x 10⁻⁴ | 66 | Not typically measured by SPR | Not typically measured by SPR |

| gp120 - CD4 | ITC | Not measured | Not measured | ~5 - 190 | -63 | Highly unfavorable |

Note: The thermodynamic data for the gp120-CD4 interaction reveals an unusually large and favorable enthalpy change, which is offset by a large unfavorable entropy change. This is indicative of significant structural ordering and conformational changes within the gp120 core upon CD4 binding.[6][7]

gp120-gp41 Interaction

The direct measurement of the binding affinity between gp120 and gp41 in their native, non-covalent state is challenging due to the lability of the complex. However, mutagenesis studies have identified key residues in both proteins that are critical for their association, and the stability of this interaction is known to be crucial for maintaining the integrity of the Env trimer. The interaction is primarily non-covalent and is disrupted upon CD4 and coreceptor binding, leading to the shedding of gp120 from the virion.

The HIV-1 Entry Pathway: A Cascade of Conformational Changes

The process of HIV-1 entry is a highly orchestrated sequence of events, initiated by the binding of gp120 to CD4. This interaction triggers a cascade of conformational changes that ultimately lead to membrane fusion.

Experimental Protocols

The study of the gp120-gp41 complex relies on a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify gp120-gp41 Interaction

Co-IP is a powerful technique to study protein-protein interactions in their native context. This protocol describes the co-immunoprecipitation of gp41 and its interacting partner, gp120.

Materials:

-

Cells expressing HIV-1 Env (e.g., transfected HEK293T cells).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies: rabbit anti-gp41 and mouse anti-gp120.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in cold lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation.

-

Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the bait protein (e.g., anti-gp41) and incubate overnight at 4°C.

-

Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against both gp41 and gp120.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol outlines the analysis of the gp120-CD4 interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified ligand (e.g., soluble CD4).

-

Purified analyte (e.g., gp120).

-

Running buffer (e.g., HBS-EP+).

-

Regeneration solution (e.g., glycine-HCl, pH 2.5).

Procedure:

-

Immobilization: Activate the sensor chip surface and immobilize the ligand to the desired level.

-

Binding Analysis: Inject a series of analyte concentrations over the ligand-coated surface and a reference flow cell.

-

Data Collection: Record the sensorgrams for each analyte concentration, including association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Subtract the reference channel signal and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter.

-

Purified macromolecule (e.g., gp120) in the sample cell.

-

Purified ligand (e.g., soluble CD4) in the injection syringe.

-

Identical buffer for both samples.

Procedure:

-

Sample Preparation: Prepare the macromolecule and ligand in the same, degassed buffer.

-

Titration: Perform a series of small injections of the ligand into the sample cell containing the macromolecule.

-

Heat Measurement: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion and Future Directions

The gp120-gp41 complex represents a fascinating and challenging target for antiviral drug and vaccine development. Its intricate structure and the dynamic conformational changes it undergoes during viral entry are a testament to the evolutionary pressures that have shaped HIV-1. While significant progress has been made in elucidating the structure and function of this complex, several key questions remain.

Future research will likely focus on:

-

Obtaining higher-resolution structures of the Env trimer in various conformational states, including intermediate states during the fusion process.

-

Developing novel immunogens that can elicit broadly neutralizing antibodies targeting conserved epitopes on the gp120-gp41 interface.

-

Designing small-molecule inhibitors that can lock the Env complex in a non-functional conformation or block the conformational changes required for fusion.

A deeper understanding of the gp120-gp41 complex formation and function will undoubtedly pave the way for the next generation of HIV-1 therapeutics and a much-needed effective vaccine.

References

- 1. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis [mdpi.com]

- 3. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies | eLife [elifesciences.org]

- 4. Structure of HIV-1 gp120 with gp41-interactive region reveals layered envelope architecture and basis of conformational mobility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Topological Layers in the HIV-1 gp120 Inner Domain Regulate gp41 Interaction and CD4-Triggered Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Pressures on the HIV-1 gp120 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component for viral entry into host cells and a primary target for the host immune response. Its gene is subject to immense and complex evolutionary pressures, driving a high degree of genetic diversity that poses significant challenges to the development of effective vaccines and therapeutics. This technical guide provides an in-depth analysis of the evolutionary forces shaping the gp120 gene, with a focus on quantitative data, experimental methodologies, and the intricate interplay between the virus and the host immune system.

Host Immune Pressure: The Primary Driver of gp120 Evolution

The host immune system, particularly the humoral immune response mediated by antibodies, exerts the most significant selective pressure on the HIV-1 gp120 gene.[1] Neutralizing antibodies that target gp120 can block viral entry, leading to the selection of viral variants that can evade this recognition. This constant "arms race" between the virus and the host's antibody response drives the rapid evolution of the env gene.

The Glycan Shield

A key immune evasion strategy employed by HIV-1 is the dense coating of N-linked glycans on the surface of gp120, often referred to as the "glycan shield".[2][3][4] These host-derived sugar molecules mask underlying protein epitopes from antibody recognition.[2] The number and position of potential N-linked glycosylation sites (PNGS) are highly variable among different HIV-1 subtypes and even within an infected individual.[3][5][6] This variability is a direct consequence of the selection pressure to evade the immune system. While the total number of PNGS in gp120 is generally around 25, the distribution across different regions, particularly the variable loops, can differ significantly.[3][4]

Hypervariable Loops

The gp120 protein is characterized by five hypervariable regions (V1-V5) interspersed among five conserved regions (C1-C5).[7][8] These variable loops are the most exposed parts of the gp120 molecule and are major targets for neutralizing antibodies.[7] Consequently, they are under intense positive selection to mutate, leading to high sequence variability, insertions, and deletions.[9] This rapid evolution of the variable loops allows the virus to continuously escape from existing antibody responses. The V1, V2, and V4 loops are particularly notable for their elasticity in length and sequence.[9]

Conformational Masking

Another sophisticated immune evasion mechanism is conformational masking, where conserved, functionally important regions of gp120, such as the CD4 binding site, are hidden within the protein's structure.[10] These sites only become exposed upon binding to the host cell's CD4 receptor, a step that is quickly followed by co-receptor binding and viral entry, leaving a very narrow window for antibody neutralization.[10] The inherent flexibility and conformational changes of the gp120 trimer further contribute to this masking effect.

Quantitative Analysis of gp120 Evolution

The evolutionary pressures acting on the gp120 gene can be quantified using various molecular evolution metrics. These analyses provide valuable insights into the regions of the gene that are under the strongest selection and are therefore most likely involved in immune evasion and viral fitness.

dN/dS Ratios: Measuring Selective Pressure

The ratio of the rate of non-synonymous substitutions (dN) to the rate of synonymous substitutions (dS) is a powerful indicator of selective pressure at the molecular level. A dN/dS ratio greater than 1 indicates positive or diversifying selection, suggesting that changes in the amino acid sequence are being favored. A ratio less than 1 suggests purifying or negative selection, where amino acid changes are deleterious and selected against. A ratio of 1 indicates neutral evolution.

Studies have consistently shown that the variable loops of gp120 are under strong positive selection, with high dN/dS ratios, reflecting their role in immune escape.[11] In contrast, the conserved regions, which are crucial for the structural integrity and function of the protein, are generally under purifying selection.[11]

Table 1: Representative dN/dS Ratios for HIV-1 gp120 Regions

| gp120 Region | Predominant Selective Pressure | Representative dN/dS Ratio |

| Conserved Region 1 (C1) | Purifying | < 1 |

| Variable Loop 1 (V1) | Positive | > 1 |

| Variable Loop 2 (V2) | Positive | > 1 |

| Conserved Region 2 (C2) | Purifying | < 1 |

| Variable Loop 3 (V3) | Positive | > 1 |

| Conserved Region 3 (C3) | Mixed | Variable |

| Variable Loop 4 (V4) | Positive | > 1 |

| Conserved Region 4 (C4) | Purifying | < 1 |

| Variable Loop 5 (V5) | Positive | > 1 |

| Conserved Region 5 (C5) | Purifying | < 1 |

Note: Specific dN/dS values can vary significantly between studies, HIV-1 subtypes, and individual patients.

N-Linked Glycosylation Sites

The number and distribution of potential N-linked glycosylation sites (PNGS) provide another quantitative measure of evolutionary pressure. Changes in the number and location of these sites can significantly impact the effectiveness of the glycan shield.

Table 2: Potential N-Linked Glycosylation Sites (PNGS) in gp120 of Different HIV-1 Subtypes

| HIV-1 Subtype | Average Total PNGS in gp120 | PNGS in V1/V2 | PNGS in V4 | PNGS in V5 | Reference |

| Subtype B | ~25 | Variable | Variable | Variable | [12] |

| Subtype C | ~25 | Variable | Variable | Variable | [5] |

| CRF01_AE | Significantly fewer total | Fewer | Fewer | Significantly more | [6] |

Experimental Protocols

Understanding the evolutionary pressures on gp120 relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

HIV-1 env Gene Sequencing and Phylogenetic Analysis

Objective: To determine the genetic sequence of the env gene from patient samples and analyze its evolutionary relationships.

Methodology:

-

Viral RNA Extraction: Viral RNA is extracted from patient plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[13]

-

Reverse Transcription and PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The full-length env gene is then amplified from the cDNA using nested Polymerase Chain Reaction (PCR) with specific primers.[13][14]

-

Single Genome Amplification (SGA): To avoid PCR-induced artifacts and to obtain sequences of individual viral variants, SGA is often employed. This involves diluting the cDNA to a point where, on average, less than one template molecule is present per PCR reaction.[13]

-

DNA Sequencing: The amplified env gene products are sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS) platforms.[13][15]

-

Sequence Alignment and Phylogenetic Analysis: The obtained sequences are aligned with reference sequences from databases like the Los Alamos HIV Sequence Database. Phylogenetic trees are then constructed using methods such as maximum likelihood or Bayesian inference to visualize the evolutionary relationships between the sequences.[16][17]

Site-Directed Mutagenesis of gp120

Objective: To introduce specific mutations into the env gene to study their functional consequences.

Methodology:

-

Primer Design: Mutagenic primers are designed to contain the desired mutation and anneal to the target sequence on opposite strands of a plasmid containing the env gene. Primers are typically 25-45 bases long with a melting temperature (Tm) of ≥78°C.[18][19][20]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.[18][20]

-

Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI endonuclease, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated DNA remains intact as it is unmethylated.[18][19]

-

Transformation: The DpnI-treated reaction mixture is transformed into competent E. coli cells.

-

Selection and Sequencing: The transformed bacteria are plated on selective media. Colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.[21]

HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)

Objective: To measure the ability of antibodies to inhibit HIV-1 entry into target cells.

Methodology:

-

Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.[22][23]

-

Virus and Antibody Preparation: A known amount of HIV-1 (either replication-competent virus or pseudovirus) is incubated with serial dilutions of the antibody sample (e.g., patient serum or monoclonal antibody) for a defined period (e.g., 1 hour at 37°C).[22][24]

-

Infection: The virus-antibody mixture is added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.[22]

-

Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter genes.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[23]

-

Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence of the virus-only control. The 50% inhibitory concentration (IC50) is determined as the antibody concentration that causes a 50% reduction in luminescence.[23]

Structural Determination of gp120 by X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the gp120 protein.

Methodology (X-ray Crystallography):

-

Protein Expression and Purification: A soluble, truncated form of gp120 is expressed in a suitable expression system (e.g., mammalian cells) and purified to homogeneity. Often, gp120 is co-expressed with a stabilizing ligand like a CD4 fragment and a neutralizing antibody Fab fragment to lock it into a specific conformation.[25][26]

-

Crystallization: The purified protein complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[25][27]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[25][26]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[25][28]

Methodology (Cryo-EM):

-

Sample Preparation: A purified, stabilized form of the full-length, trimeric HIV-1 Env glycoprotein is vitrified in a thin layer of ice on an EM grid.[1][29][30]

-

Electron Microscopy: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.[29][31][32]

-

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the Env trimer.[1][29]

-

Model Building: An atomic model of gp120 is built into the cryo-EM density map.[30]

Visualizing the Dynamics of gp120 Evolution

Diagrams generated using the DOT language can effectively illustrate the complex relationships and processes involved in gp120 evolution.

Signaling Pathway of gp120-Mediated HIV-1 Entry

Caption: HIV-1 entry is a multi-step process initiated by gp120 binding to the CD4 receptor.

Experimental Workflow for dN/dS Analysis of the env Gene

Caption: Workflow for determining selective pressures on the HIV-1 env gene using dN/dS analysis.

Logical Relationship of Immune Pressure and Viral Escape

Caption: The interplay between host immune pressure and HIV-1's escape mechanisms drives gp120 diversity.

Conclusion

The evolutionary landscape of the HIV-1 gp120 gene is shaped by a continuous and dynamic interplay between the virus and the host immune system. The intense selective pressure exerted by neutralizing antibodies drives the evolution of sophisticated escape mechanisms, including the glycan shield, hypervariable loops, and conformational masking. Understanding these evolutionary dynamics at a quantitative and mechanistic level is paramount for the rational design of novel vaccine immunogens and therapeutic strategies that can overcome the formidable challenge of HIV-1's genetic diversity. The experimental and computational approaches outlined in this guide provide a framework for continued research into this critical area of HIV-1 biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of proviral gp120 over the first year of HIV-1 subtype C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 gp120 N-linked glycosylation differs between plasma and leukocyte compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geospatial HIV-1 subtype C gp120 sequence diversity and its predicted impact on broadly neutralizing antibody sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIV-1 envelope glycoprotein variable loops are indispensable for envelope structural integrity and virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variability in the Human Immunodeficiency Virus Type 1 gp120 Env Protein Linked to Phenotype-Associated Changes in the V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Patterns in HIV-1 gp120 Variable Domains in Anatomical Tissues in the Absence of a Plasma Viral Load - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The utility of protein structure as a predictor of site-wise dN/dS varies widely among HIV-1 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Glycosylation Profiles of HIV-1 Transmitted/Founder Envelopes by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. HIV-1 subtyping using phylogenetic analysis of pol gene sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 20. Site-Directed Mutagenesis [protocols.io]

- 21. assaygenie.com [assaygenie.com]

- 22. hiv.lanl.gov [hiv.lanl.gov]

- 23. hiv.lanl.gov [hiv.lanl.gov]

- 24. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rcsb.org [rcsb.org]

- 27. crystal.harvard.edu [crystal.harvard.edu]

- 28. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CryoEM structure of a native, fully glycosylated and cleaved HIV-1 envelope trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Core Unveiled: A Technical Guide to the Conserved Regions of HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a master of disguise, cloaking itself in a shield of variable surface loops and a dense array of glycans to evade the host immune system. However, beneath this hypervariable exterior lies a conserved core, essential for the virus's survival and infectivity. These conserved regions are critical for the initial attachment to the host cell receptor, CD4, and subsequent interaction with a coreceptor, typically CCR5 or CXCR4, which triggers viral entry. Understanding the structure and function of these conserved domains is paramount for the rational design of novel therapeutics and vaccines aimed at neutralizing this persistent pathogen.

This in-depth technical guide provides a comprehensive overview of the key conserved regions of the gp120 envelope protein, detailing their structure, function, and the experimental methodologies used to elucidate their roles.

The Architecture of gp120: A Tale of Five Conserved Regions

The gp120 glycoprotein is organized into five conserved regions (C1-C5) interspersed with five variable loops (V1-V5). While the variable loops contribute to the antigenic diversity of the virus, the conserved regions form the structural and functional core of the protein.

Data on the Conservation of gp120's Constant Regions

| Conserved Region | HXB2 Residue Range (Approx.) | General Conservation Status | Known Quantitative Conservation Data | Key Functions |